molecular formula C23H29N7O5 B11660655 8-((3-(1H-imidazol-1-yl)propyl)amino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

8-((3-(1H-imidazol-1-yl)propyl)amino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B11660655
M. Wt: 483.5 g/mol
InChI Key: HSXNPLHSZWNYHE-UHFFFAOYSA-N
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Description

7-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-8-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a diverse range of applications in scientific research This compound is known for its unique structure, which includes multiple functional groups such as hydroxyl, methoxy, phenoxy, imidazole, and purine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-8-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents that facilitate the formation of the desired bonds and functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including batch and continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Advanced techniques such as catalytic reactions and automated synthesis may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-8-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the desired outcome and maximize yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved.

Scientific Research Applications

7-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-8-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has numerous applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the development of new compounds and materials.

    Biology: Employed in studies of enzyme activity, protein interactions, and cellular processes due to its ability to interact with various biological molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism of action of 7-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-8-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s structure allows it to bind to active sites or allosteric sites on target molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Theophylline: A methylxanthine derivative with bronchodilator effects, used in the treatment of respiratory diseases.

    Caffeine: A stimulant that acts on the central nervous system, commonly found in coffee and tea.

    Ranolazine: An anti-anginal medication that modulates ion channels in the heart to improve blood flow and reduce chest pain.

Uniqueness

7-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-8-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its combination of functional groups and structural features, which confer distinct reactivity and biological activity. Its ability to interact with a wide range of molecular targets makes it a valuable tool in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C23H29N7O5

Molecular Weight

483.5 g/mol

IUPAC Name

7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-(3-imidazol-1-ylpropylamino)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C23H29N7O5/c1-27-20-19(21(32)28(2)23(27)33)30(22(26-20)25-9-4-11-29-12-10-24-15-29)13-16(31)14-35-18-7-5-17(34-3)6-8-18/h5-8,10,12,15-16,31H,4,9,11,13-14H2,1-3H3,(H,25,26)

InChI Key

HSXNPLHSZWNYHE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCCN3C=CN=C3)CC(COC4=CC=C(C=C4)OC)O

Origin of Product

United States

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